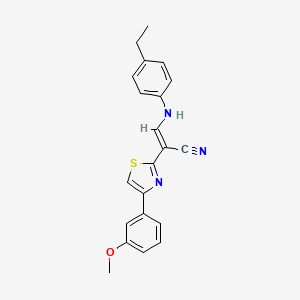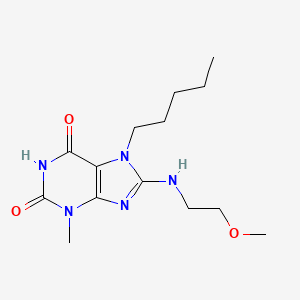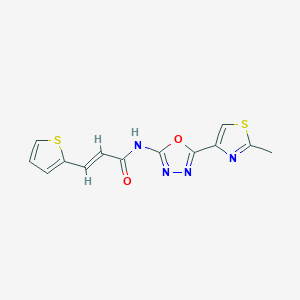
N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Research into derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids, which are structurally related to the compound of interest, has indicated potential antidepressant activities. For instance, these derivatives were synthesized and evaluated through animal tests to determine their antidepressant efficacy, with several showing more activity than established antidepressants like imipramine and desipramine. Midalcipran, a compound from this research, was highlighted for its significant activity and lack of side effects, advancing to phase III clinical evaluation (B. Bonnaud et al., 1987).
Cancer Research and Kinase Inhibition
Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).
NMDA Receptor Antagonism
Compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide, particularly cyclopropanecarboxamide derivatives, have been explored as NMDA receptor antagonists. Research in this area has led to the synthesis of derivatives such as milnacipran and its analogs, which showed binding affinity for NMDA receptors in vitro and protected mice from NMDA-induced lethality. These findings suggest the potential for these compounds to serve as novel prototypes for designing potent NMDA-receptor antagonists, offering insights into therapeutic applications for conditions involving NMDA receptor dysregulation (S. Shuto et al., 1995).
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide, also known as Apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .
Mode of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide interacts with its target, FXa, by directly inhibiting it . This inhibition results in a rapid onset of inhibition of FXa and reduces thrombin generation . It inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effect of this inhibition is a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide’s action include a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . It improves antithrombotic activity without excessive increases in bleeding times .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVREFHGTQBFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)

![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)


![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2381241.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
